

4-Bromo-7-chloro-2,8-dimethylquinoline molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-7-chloro-2,8-dimethylquinoline

Cat. No.: B1519204

[Get Quote](#)

An In-depth Technical Guide to 7-Bromo-4-chloro-2,8-dimethylquinoline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 7-Bromo-4-chloro-2,8-dimethylquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While the initial topic specified **4-Bromo-7-chloro-2,8-dimethylquinoline**, extensive database searches indicate that the more synthetically accessible and documented isomer is 7-Bromo-4-chloro-2,8-dimethylquinoline (CAS No: 1189106-62-4), which is the focus of this document.

The quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents.^{[1][2]} The specific substitution pattern of 7-Bromo-4-chloro-2,8-dimethylquinoline, featuring two distinct and orthogonally reactive halogen atoms, makes it an exceptionally versatile building block. The chloro group at the 4-position is primed for nucleophilic aromatic substitution, while the bromo group at the 7-position is ideal for palladium-catalyzed cross-coupling reactions.^[1] This guide details the compound's physicochemical properties, outlines a logical and detailed synthetic pathway, presents protocols for its strategic functionalization, and discusses its potential applications in the discovery of novel therapeutics, particularly anticancer agents.

Introduction

The quinoline heterocycle is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of biologically active compounds, from antimalarials like chloroquine to targeted cancer therapies.^{[2][3]} The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its target binding, selectivity, and pharmacokinetic profile.

7-Bromo-4-chloro-2,8-dimethylquinoline emerges as a highly valuable synthetic intermediate. Its architecture is distinguished by three key features:

- A Privileged Quinoline Core: Providing a robust and biologically relevant foundation.
- Orthogonal Halogen Handles: A chlorine atom at the C4 position and a bromine atom at the C7 position. This differentiation is critical, as it allows for selective, stepwise reactions to build molecular complexity.^[1]
- Methyl Substituents: The methyl groups at C2 and C8 can influence the molecule's conformation and interaction with biological targets.

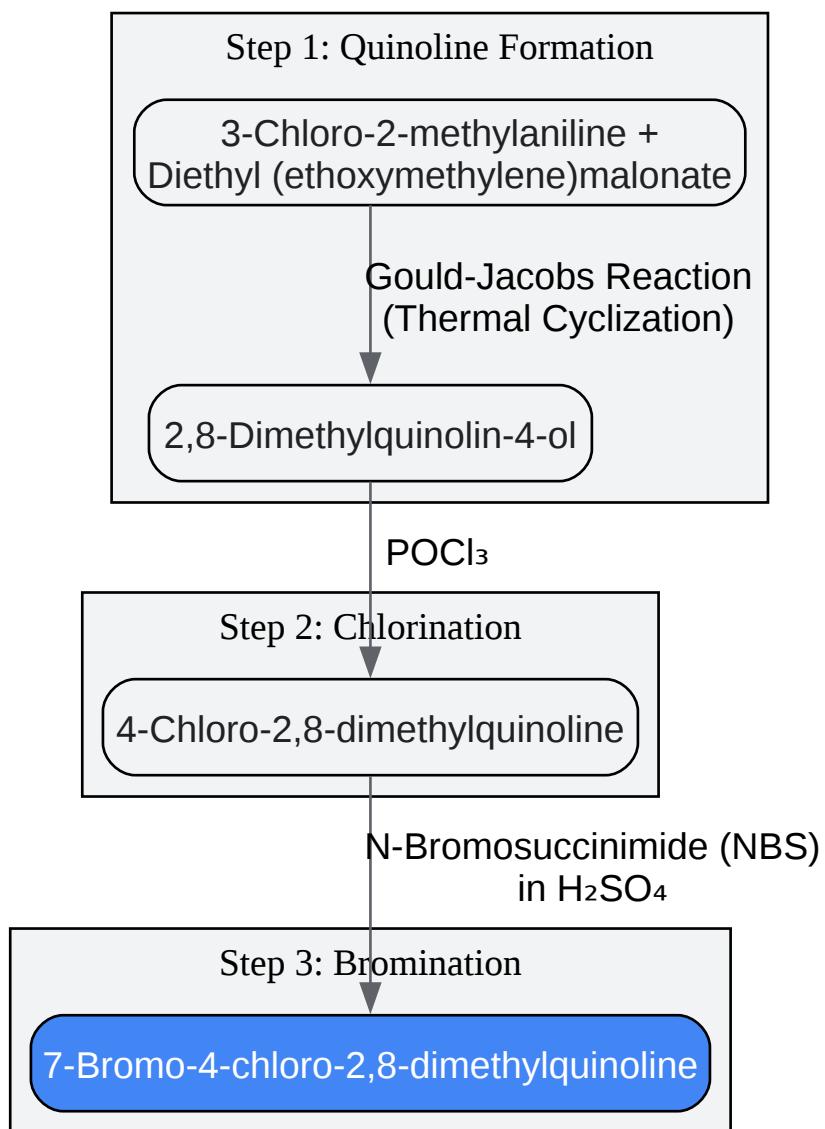
This guide serves as a resource for scientists, providing the technical data, synthetic rationale, and strategic insights necessary to effectively utilize this compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 7-Bromo-4-chloro-2,8-dimethylquinoline are summarized below.

Property	Value	Source(s)
IUPAC Name	7-Bromo-4-chloro-2,8-dimethylquinoline	ChemScene[4]
CAS Number	1189106-62-4	ChemScene, Fisher Scientific[4][5]
Molecular Formula	C ₁₁ H ₉ BrCIN	ChemScene, Fisher Scientific[4][5]
Molecular Weight	270.55 g/mol	ChemScene, Fisher Scientific[4][5]
Monoisotopic Mass	268.9607 Da	PubChemLite[6]
Appearance	Solid	Fluorochem[7]
Purity (Typical)	≥97%	Fisher Scientific[5]
Predicted LogP	4.27	ChemScene[4]
Topological Polar Surface Area (TPSA)	12.89 Å ²	ChemScene[4]
SMILES	CC1=C2N=C(C)C=C(Cl)C2=C C=C1Br	ChemScene[4]
InChIKey	JJOXAYSGWSYGNB-UHFFFAOYSA-N	PubChemLite[6]

Synthesis Strategy and Experimental Protocol


The synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline can be achieved through a logical three-step sequence that builds the quinoline core first, followed by sequential halogenations. This approach provides excellent control over the regiochemistry of the final product.

Rationale for Synthetic Pathway

The proposed pathway begins with the construction of the substituted quinoline ring system. Chlorination is performed next, converting the 4-hydroxy group into a more reactive chloro group, which is a common strategy for enabling subsequent nucleophilic substitution. The final

step is a regioselective bromination. Introducing the bromine atom last takes advantage of the directing effects of the existing substituents on the quinoline ring, favoring substitution at the C7 position.

Visualized Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A plausible three-step synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline.

Detailed Experimental Protocol

The following protocol is a representative methodology based on well-established chemical transformations for analogous structures.[\[8\]](#)

Step 1: Synthesis of 2,8-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)

- Materials: 2-Methylaniline, diethyl (ethoxymethylene)malonate (DEEM), diphenyl ether (solvent), ethanol.
- Procedure:
 - Combine equimolar amounts of 2-methylaniline and DEEM in a flask.
 - Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to facilitate the initial condensation reaction, during which ethanol is eliminated.
 - Add the resulting intermediate to a high-boiling solvent like diphenyl ether, pre-heated to ~250 °C.
 - Maintain this temperature for 30-60 minutes to effect the thermal cyclization.
 - Cool the reaction mixture and dilute with hexane to precipitate the product.
- Purification: Filter the solid product and wash thoroughly with hexane and then ethanol to remove residual solvent and starting materials. The product can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of 4-Chloro-2,8-dimethylquinoline

- Materials: 2,8-Dimethylquinolin-4-ol, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅, optional catalyst).
- Procedure:
 - Carefully add 2,8-dimethylquinolin-4-ol to an excess of POCl₃ (typically 5-10 equivalents) in a reaction vessel equipped with a reflux condenser. A catalytic amount of PCl₅ can be added to facilitate the reaction.

- Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl_3 .
- Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or solid sodium carbonate) until the pH is ~8-9.
- Purification: The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

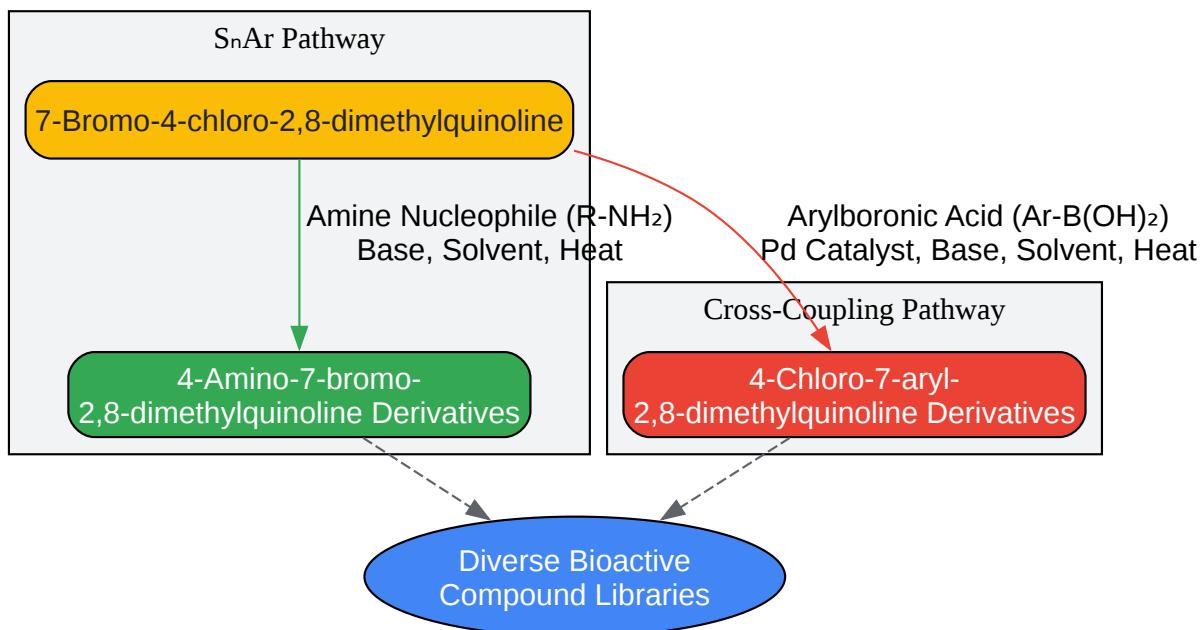
Step 3: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

- Materials: 4-Chloro-2,8-dimethylquinoline, N-Bromosuccinimide (NBS), concentrated sulfuric acid.
- Procedure:
 - Dissolve 4-chloro-2,8-dimethylquinoline in cold (0 °C) concentrated sulfuric acid.
 - Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
 - Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
 - Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
- Purification: Filter the crude product, wash with water, and dry. Purity can be enhanced by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Medicinal Chemistry

The primary value of 7-Bromo-4-chloro-2,8-dimethylquinoline lies in its capacity for selective, orthogonal functionalization, making it an ideal scaffold for building libraries of diverse

compounds for biological screening.[\[1\]](#)


Orthogonal Functionalization Strategy

The key to this molecule's utility is the differential reactivity of its two halogen atoms:

- C4-Chloro Group: This position is activated by the electron-withdrawing effect of the quinoline nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles, most commonly amines.
- C7-Bromo Group: This position is less activated and is perfectly suited for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

This orthogonality allows for a two-step diversification. For instance, one can first perform an SNAr reaction at C4 and then, on that product, perform a Suzuki coupling at C7.

Visualized Application Workflow

[Click to download full resolution via product page](#)

Caption: Orthogonal reaction pathways for diversifying the core scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

- Objective: To replace the C4-chloro group with an amine nucleophile.
- Materials: 7-Bromo-4-chloro-2,8-dimethylquinoline, desired primary or secondary amine (e.g., aniline, piperidine), a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), and a polar aprotic solvent (e.g., NMP, DMSO, or isopropanol).
- Procedure:
 - In a sealed reaction vessel, dissolve 7-Bromo-4-chloro-2,8-dimethylquinoline (1 equivalent) in the chosen solvent.
 - Add the amine nucleophile (1.2-1.5 equivalents) and the base (2-3 equivalents).
 - Heat the reaction mixture, typically between 80 °C and 140 °C, depending on the nucleophilicity of the amine. Microwave irradiation can often accelerate this transformation.
 - Monitor progress by TLC or LC-MS.
 - Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.
- Causality: The electron-withdrawing quinoline nitrogen atom polarizes the C4 position, making it electrophilic and susceptible to attack by the amine nucleophile. The base serves to neutralize the HCl generated during the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C7

- Objective: To form a new carbon-carbon bond at the C7 position by coupling with a boronic acid.
- Materials: 7-Bromo-4-chloro-2,8-dimethylquinoline, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), a base (e.g., K_2CO_3 , Cs_2CO_3), and a

solvent system (e.g., dioxane/water or DME).

- Procedure:
 - To a degassed reaction vessel, add the quinoline starting material (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
 - Add the degassed solvent system.
 - Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C.
 - Monitor the reaction progress by TLC or LC-MS.
 - Once complete, cool the mixture and perform a standard aqueous workup followed by purification.
- Causality: The palladium catalyst undergoes a well-established catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Potential Biological Significance

While direct biological studies on 7-Bromo-4-chloro-2,8-dimethylquinoline are not extensively reported, its structural motifs are strongly associated with significant pharmacological activity.

- Anticancer Potential: The 7-chloro-4-aminoquinoline scaffold is a known pharmacophore in compounds that exhibit antiproliferative activity.^{[3][9]} Derivatives synthesized from this guide's subject could potentially inhibit key cancer-related signaling pathways, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.^[1] The ability to introduce diverse aryl groups at the C7 position and various amino functionalities at C4 allows for the exploration of chemical space to optimize potency and selectivity against various cancer cell lines.^[9]
- Antimalarial Activity: The 4-amino-7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine.^[2] This scaffold is a validated starting point for developing new agents to combat drug-resistant strains of malaria.^[10]

Safety and Handling

7-Bromo-4-chloro-2,8-dimethylquinoline is classified as a hazardous substance and must be handled with appropriate precautions to minimize exposure.[2]

- Hazard Identification: The compound is classified with Acute Toxicity, Oral (Category 3).[2]
- Handling Precautions:
 - Always handle in a well-ventilated area, preferably within a certified chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and contact with skin and eyes.[2]
- Storage: Store in a tightly sealed container in a cool, dry place.
- Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

7-Bromo-4-chloro-2,8-dimethylquinoline is a high-value, strategically designed chemical building block for drug discovery and medicinal chemistry. Its key attribute—the presence of two orthogonally reactive halogen atoms—provides researchers with a reliable and flexible platform for synthesizing diverse libraries of novel compounds. The well-established biological relevance of the quinoline scaffold, combined with the synthetic versatility of this particular derivative, makes it a compelling starting point for programs targeting cancer, malaria, and other diseases. The protocols and data presented in this guide offer a solid foundation for harnessing its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - 7-bromo-4-chloro-2,8-dimethylquinoline (C₁₁H₉BrClN) [pubchemlite.lcsb.uni.lu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Bromo-7-chloro-2,8-dimethylquinoline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519204#4-bromo-7-chloro-2-8-dimethylquinoline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com